

Fenchol: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *Fenchol*

Cat. No.: *B156177*

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Abstract

Fenchol, a bicyclic monoterpene alcohol, is a naturally occurring isomer of borneol with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **fenchol**, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of its physicochemical properties, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz.

Chemical Identity and Structure

Fenchol, systematically named 1,3,3-trimethyl-2-norbornanol, is a saturated bicyclic monoterpene alcohol. Its chemical structure consists of a bicyclo[2.2.1]heptane skeleton with a hydroxyl group at position 2 and three methyl groups at positions 1 and 3. Due to the presence of chiral centers, **fenchol** exists as several stereoisomers, with the endo and exo forms being the most common. The (+)- and (-)-enantiomers of these diastereomers are also distinguished. The specific stereoisomer often dictates its biological activity and sensory properties.

Identifier	Data
IUPAC Name	(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol[1]
Synonyms	Fenchyl alcohol, 1,3,3-Trimethyl-2-norbornanol[1][2]
Molecular Formula	C ₁₀ H ₁₈ O[1][3][4]
Molecular Weight	154.25 g/mol [1][3][4]
CAS Number	1632-73-1 (unspecified isomer)[1][3][5]; 2217-02-9 ((1R)-endo-(+)-Fenchol)[1]; 512-13-0 ((-)-α-Fenchol)

Physicochemical Properties

The physical and chemical properties of **fenchol** are crucial for its application in various fields. These properties can vary slightly depending on the specific isomeric form.

Physical Properties

Fenchol is a colorless to white solid at room temperature with a characteristic camphor-like, woody, and slightly floral aroma.[3]

Property	Value	Reference
Melting Point	35-45 °C	[1][3]
Boiling Point	201-202 °C (at 760 mmHg)	[1][3][6]
Density	~0.942 g/cm ³	[1]
Vapor Pressure	0.069 mmHg at 25 °C (estimated)	[6]
Flash Point	73.89 °C (Closed Cup)	[6]
Refractive Index	1.473	[7]

Solubility

Fenchol is sparingly soluble in water but exhibits good solubility in many organic solvents.

Solvent	Solubility	Reference
Water	Very slightly soluble (461.4 mg/L at 25 °C, estimated)	[3][6]
Ethanol	Soluble	[3]
Vegetable Oils	Soluble	[3]
Dimethylformamide (DMF)	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble	

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of **fenchol**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Peak Assignments (in CDCl₃): The proton NMR spectrum of **fenchol** shows characteristic signals for the methyl groups and the protons on the bicyclic ring system. The chemical shifts can vary slightly based on the specific isomer and the solvent used.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.252	d	1H	H-2 (proton attached to the hydroxyl-bearing carbon)
1.617	m	2H	Ring protons
1.408	m	1H	Ring proton
1.321	m	1H	Ring proton
1.126	m	1H	Ring proton
1.107	s	3H	Methyl group protons
1.079	s	3H	Methyl group protons
1.031	s	3H	Methyl group protons
0.981	m	1H	Ring proton
0.853	m	1H	Ring proton

(Data sourced from a representative spectrum and may vary slightly between isomers and experimental conditions)[8]

¹³C NMR (Carbon-13 NMR) Peak Assignments (in CDCl₃): The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Chemical Shift (ppm)	Assignment
85.488	C-2 (carbon attached to -OH)
49.546	C-1 (bridgehead carbon)
48.307	C-7 (bridgehead carbon)
41.364	Methylene carbon
39.468	C-4 (bridgehead carbon)
31.107	Methylene carbon
26.479	Methylene carbon
25.486	Methyl carbon
20.556	Methyl carbon
19.855	Methyl carbon

(Data sourced from a representative spectrum and may vary slightly between isomers and experimental conditions)[8]

Mass Spectrometry (MS)

Mass spectrometry of **fenchol** typically shows a molecular ion peak corresponding to its molecular weight, followed by a fragmentation pattern characteristic of bicyclic monoterpenoids. The base peak is often observed at m/z 81.[2]

Chemical Reactions and Signaling Pathways

Oxidation

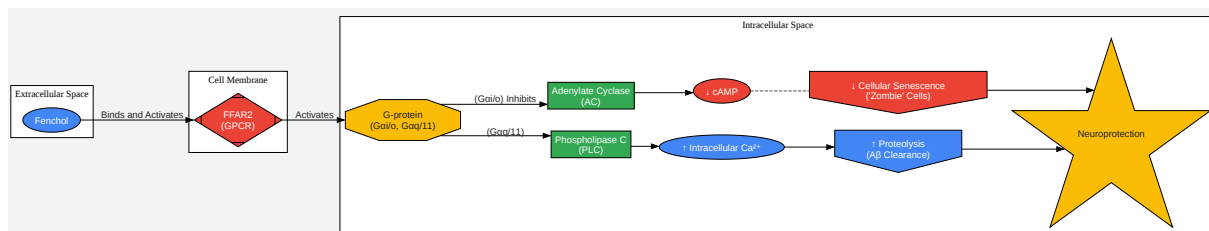
Fenchol can be oxidized to its corresponding ketone, fenchone. This is a common reaction for secondary alcohols.

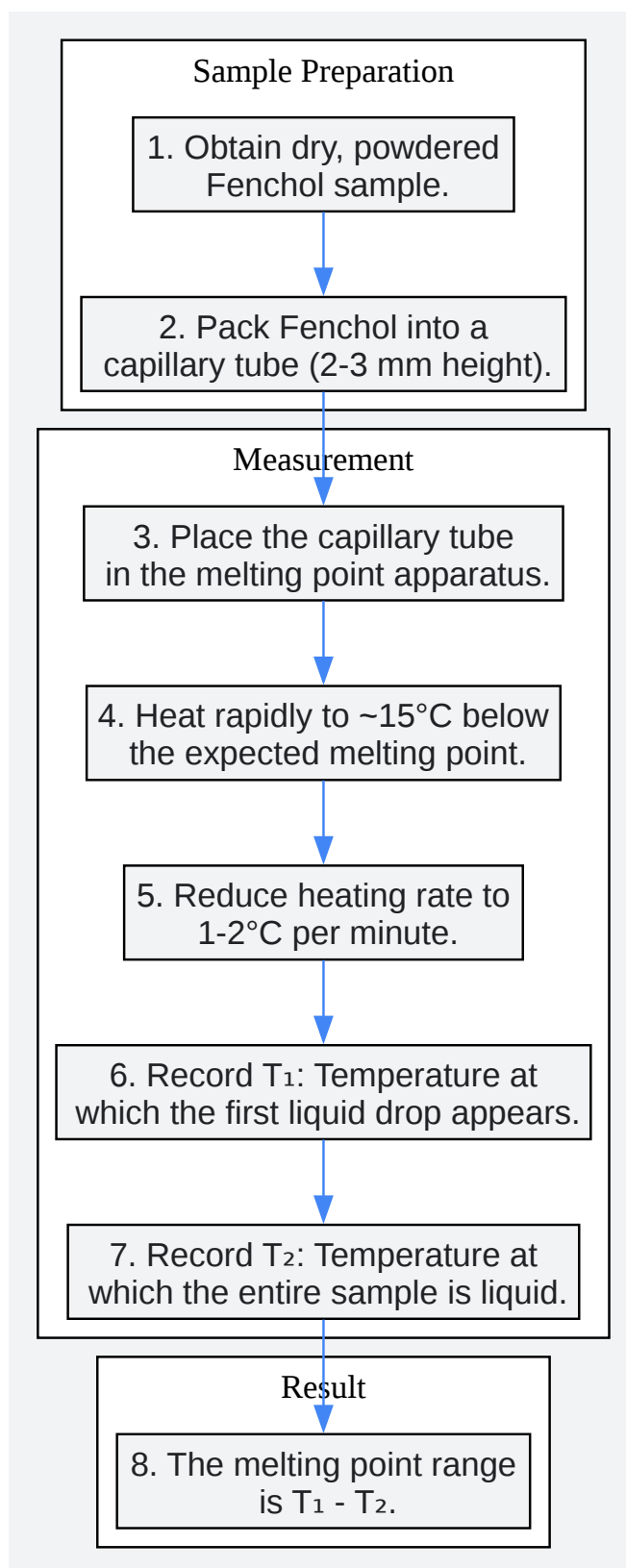
Signaling Pathway Involvement: FFAR2 Agonism

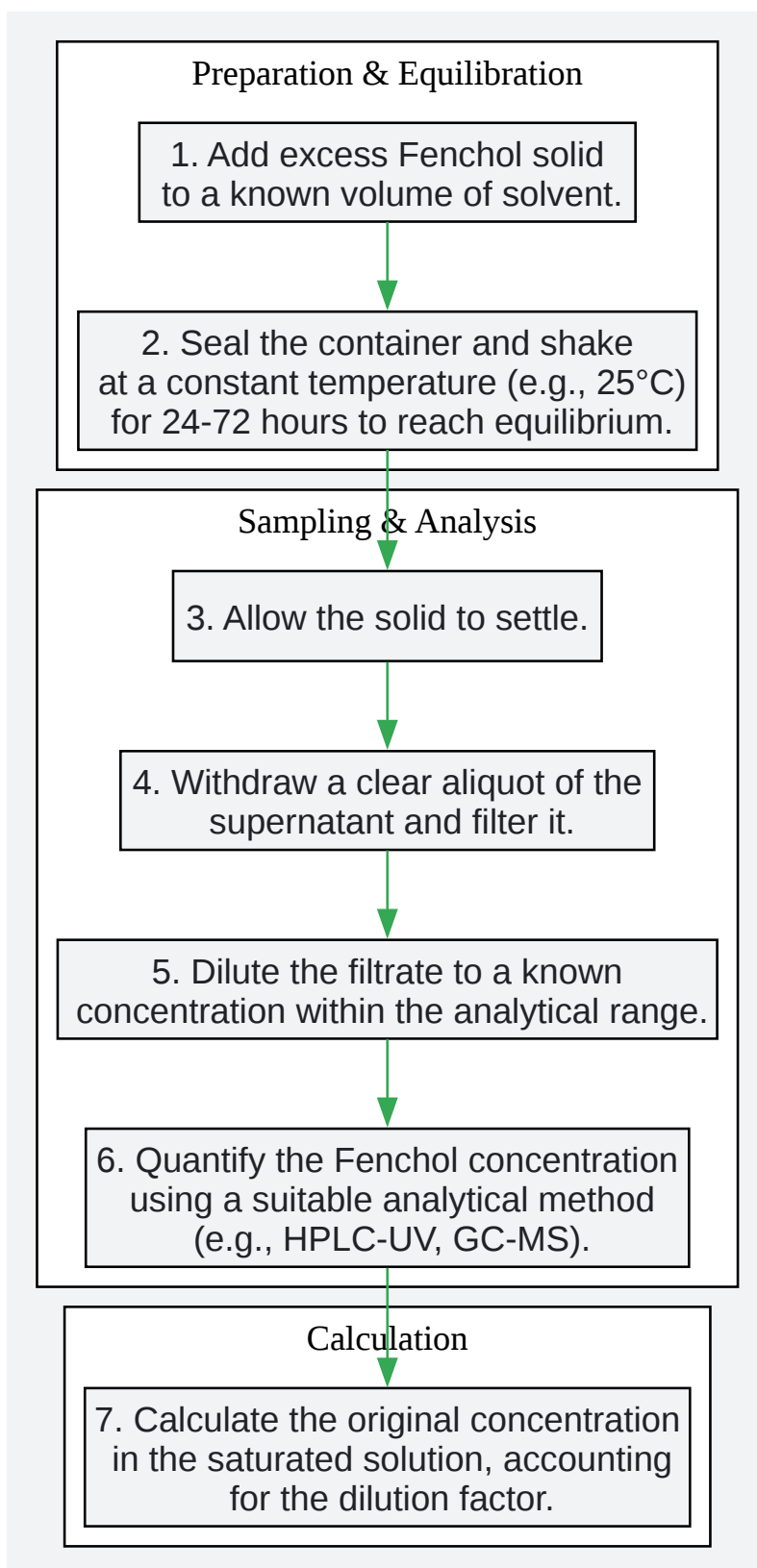
Recent research has highlighted the role of **fenchol** as a potent agonist for the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor (GPCR).[1][3][6][9] This interaction is of

significant interest in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Fenchol's activation of FFAR2 has been shown to reduce the accumulation of amyloid-beta ($A\beta$) plaques and decrease the number of senescent "zombie" neuronal cells, both of which are hallmarks of Alzheimer's pathology.^{[1][3]} The signaling cascade initiated by **fenchol** binding to FFAR2 is believed to involve G-protein coupling, leading to downstream effects that promote proteolysis (degradation of proteins like $A\beta$) and modulate cellular senescence pathways.^{[1][10]}







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- To cite this document: BenchChem. [Fenchol: A Comprehensive Technical Guide to its Physical and Chemical Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156177#fenchol-physical-and-chemical-characteristics]

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